molecular formula C11H17N3O B14814781 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-3-amine

5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B14814781
M. Wt: 207.27 g/mol
InChI Key: DIXPEUAWHVTAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the aminomethyl group can be achieved through reductive amination, while the cyclopropoxy group can be introduced via nucleophilic substitution reactions. The N,N-dimethyl groups are usually introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may enhance its binding affinity. The N,N-dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but different ring structure.

    N,N-Dimethyl-4-aminopyridine: Shares the N,N-dimethyl and aminopyridine moieties.

Uniqueness

5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

5-(aminomethyl)-4-cyclopropyloxy-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C11H17N3O/c1-14(2)10-7-13-6-8(5-12)11(10)15-9-3-4-9/h6-7,9H,3-5,12H2,1-2H3

InChI Key

DIXPEUAWHVTAEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CN=C1)CN)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.